

A Comparative Analysis of the Pharmacokinetic Profiles of Vildagliptin and Saxagliptin

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Compound of Interest

Compound Name: *Vildagliptin hydrochloride*

Cat. No.: *B12786933*

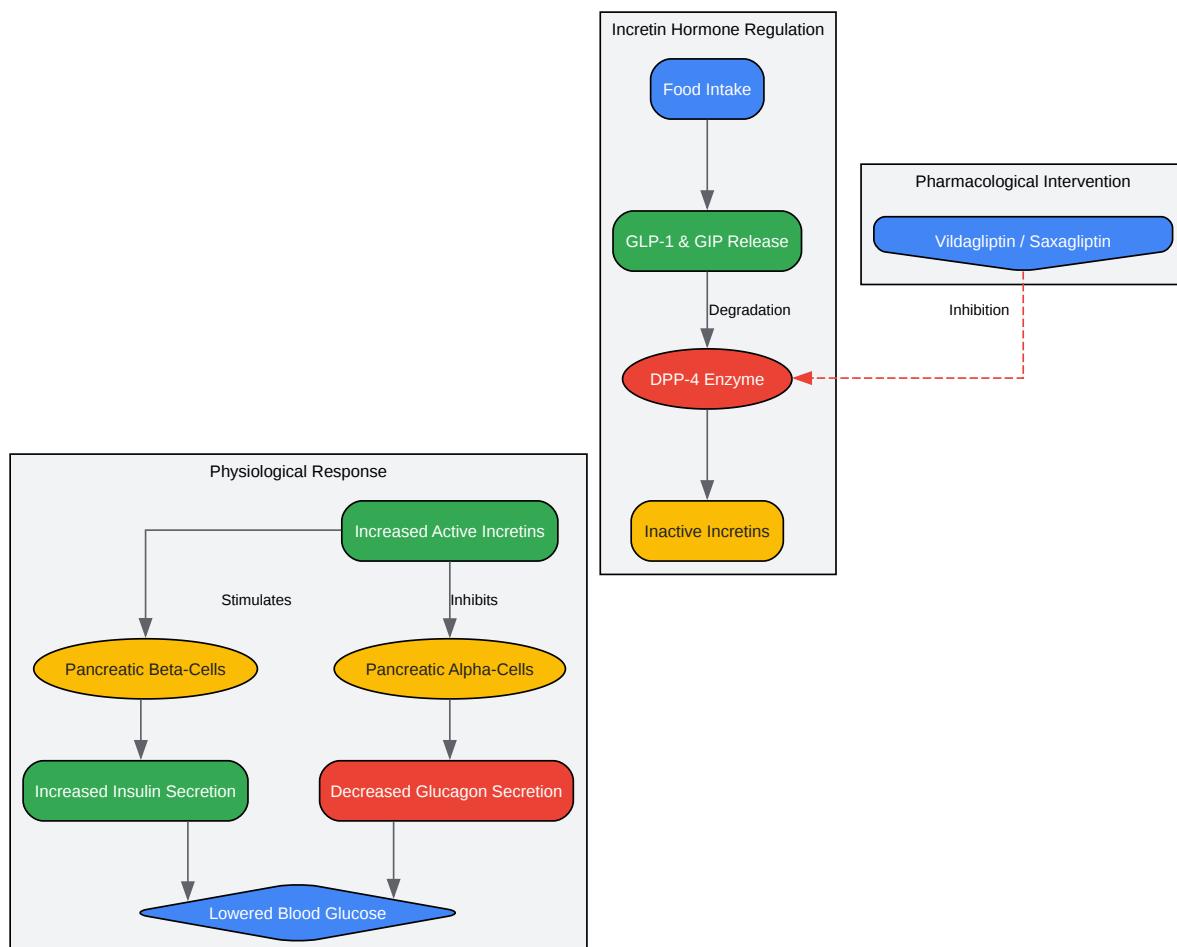
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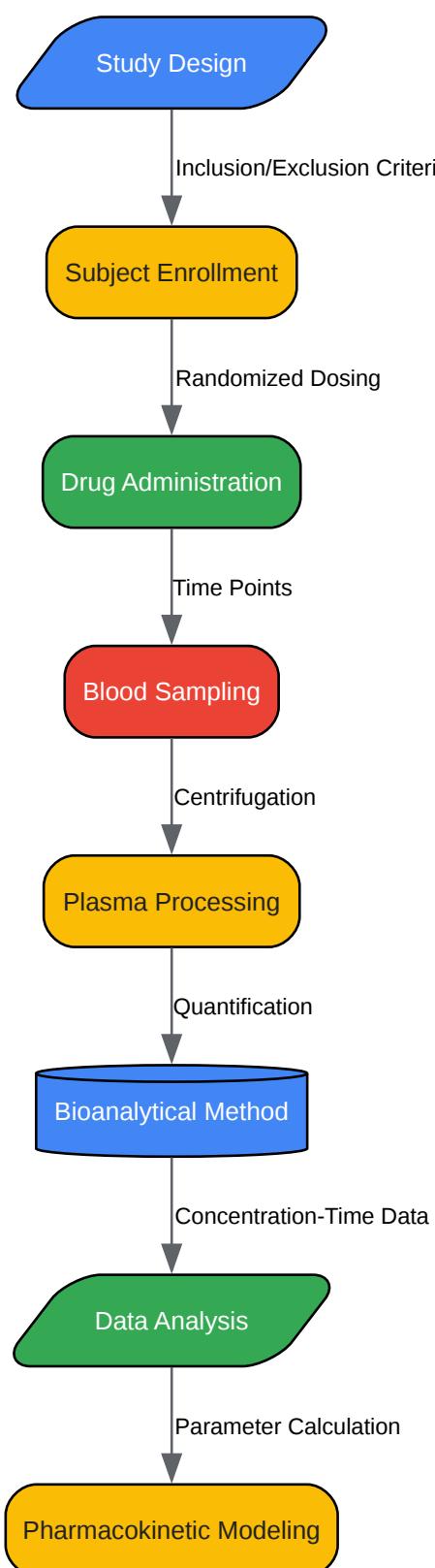
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two widely used dipeptidyl peptidase-4 (DPP-4) inhibitors, Vildagliptin and Saxagliptin. The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct characteristics of these therapeutic agents.

Mechanism of Action: DPP-4 Inhibition

Both Vildagliptin and Saxagliptin are oral antihyperglycemic agents that act by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes mellitus.[\[1\]](#)[\[2\]](#)



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References

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- 2. researchgate.net [researchgate.net]
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